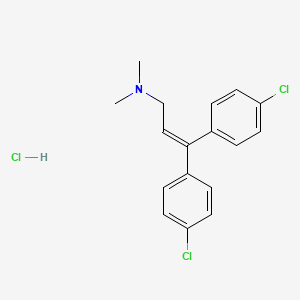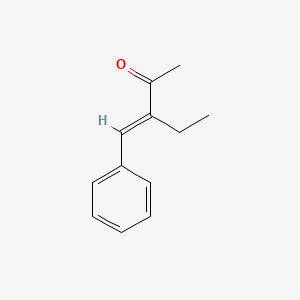
2-Pentanone, 3-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(phenylmethylene)- typically involves the reaction of suitable aldehydes or ketones with phenylmethylene compounds. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes involving aldol condensation or other organic reactions are employed on a larger scale. The reaction conditions would be optimized for yield and purity, with considerations for cost and safety.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 3-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Pentanone, 3-(phenylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: The compound has been studied for its biological activity, including its antifungal properties.
Medicine: Research has explored its potential therapeutic applications, although specific medical uses are still under investigation.
Mechanism of Action
The mechanism of action of 2-Pentanone, 3-(phenylmethylene)- involves its interaction with biological molecules and pathways. For example, its antifungal activity is attributed to its ability to inhibit the growth of fungi by interfering with cellular processes such as ribosome biogenesis and oxidative phosphorylation . The compound’s effects on gene expression and metabolic pathways are also significant .
Comparison with Similar Compounds
Similar Compounds
1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with similar antifungal properties.
3-Pentanone: A simpler ketone with different physical and chemical properties.
Uniqueness
2-Pentanone, 3-(phenylmethylene)- is unique due to its specific structure and the presence of the phenylmethylene group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
3437-89-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3E)-3-benzylidenepentan-2-one |
InChI |
InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ |
InChI Key |
QQKHASOJMBEMJE-FMIVXFBMSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC=CC=C1)/C(=O)C |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


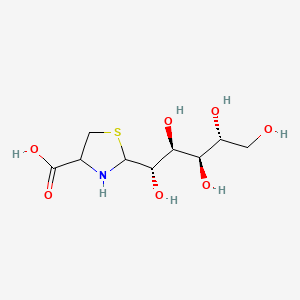

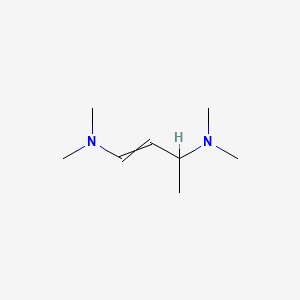
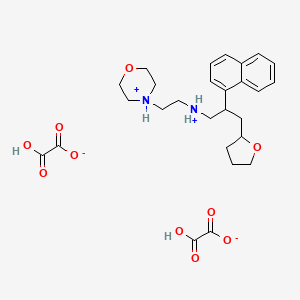
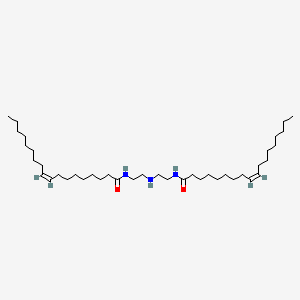
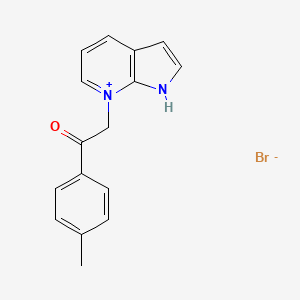
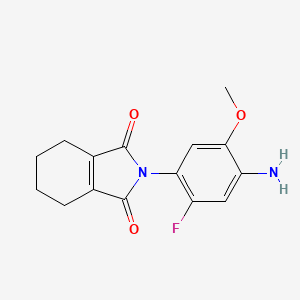

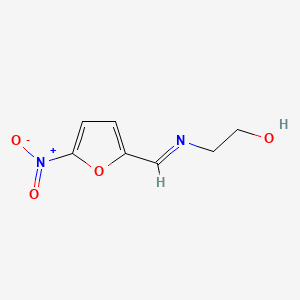
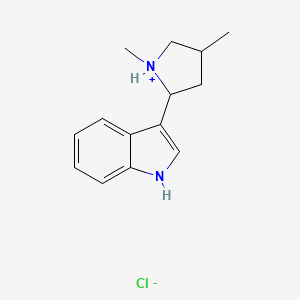
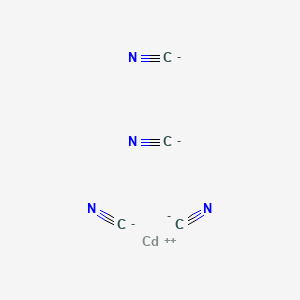
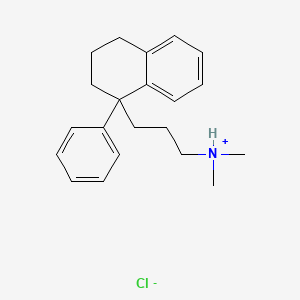
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
